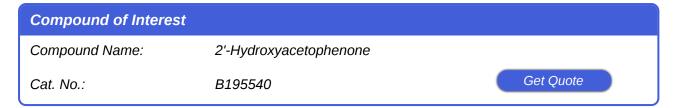


A Comprehensive Technical Guide to the Solubility of 2'-Hydroxyacetophenone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxyacetophenone, an aromatic ketone, is a valuable building block in organic synthesis, particularly in the pharmaceutical and fragrance industries. Its utility in these fields is intrinsically linked to its solubility characteristics in various solvents. A thorough understanding of its solubility is paramount for reaction kinetics, purification processes, formulation development, and bioavailability studies. This technical guide provides a detailed overview of the solubility of **2'-Hydroxyacetophenone** in a range of common solvents, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for this process.

Quantitative Solubility Data

The solubility of **2'-Hydroxyacetophenone** varies significantly with the polarity of the solvent, a principle encapsulated by the adage "like dissolves like." As a polar molecule containing both a hydroxyl and a ketone functional group, it exhibits greater solubility in polar solvents. The following table summarizes the available quantitative solubility data. It is important to note that some discrepancies exist in the reported values, which may be attributable to different experimental conditions such as temperature and purity of the materials used.



Solvent	Molar Mass (g/mol)	Polarity Index	Dielectri c Constan t	Solubilit y (g/L)	Solubilit y (mg/mL)	Temper ature (°C)	Notes
Water	18.02	9.0	80.1	~0.2[1] - 7.57	~0.2 - 7.57	25 (estimate d)	Slightly soluble. [2][3] Significa nt variation in reported values.
Ethanol	46.07	4.3	24.5	Miscible[3]	~11[4]	Not Specified	Soluble. [4]
Dimethyl Sulfoxide (DMSO)	78.13	7.2	46.7	Not Available	~20[4]	Not Specified	Soluble.
Dimethylf ormamid e (DMF)	73.09	6.4	36.7	Not Available	~16[4]	Not Specified	Soluble. [4]
Chlorofor m	119.38	4.1	4.8	Soluble	Not Available	Not Specified	Soluble. [5]
Diethyl Ether	74.12	2.8	4.3	Soluble	Not Available	Not Specified	Soluble. [5]
Fat	Not Applicabl e	Non- polar	Low	Soluble	Not Available	Not Specified	Soluble in fat.[3]

Note: The polarity index and dielectric constant are provided for reference to illustrate the relationship between solvent properties and solubility.



Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.[2] This protocol outlines the key steps for determining the solubility of **2'-Hydroxyacetophenone**.

- 1. Materials and Equipment:
- 2'-Hydroxyacetophenone (high purity)
- Selected solvents (analytical grade)
- Analytical balance
- Temperature-controlled orbital shaker or magnetic stirrer with a hot plate
- Glass vials or flasks with airtight seals
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE, chemically inert)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
 and UV detector, or a UV-Vis spectrophotometer.
- 2. Procedure:
- Preparation of a Saturated Solution:
 - Add an excess amount of 2'-Hydroxyacetophenone to a known volume of the solvent in a sealed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
- Equilibration:



 Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[2]
 The temperature should be precisely controlled and recorded.

Phase Separation:

- Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
- To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.[2]
- Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

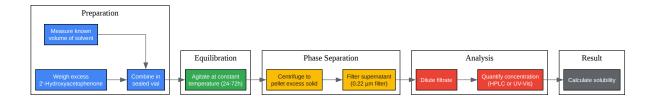
Quantification of Solute:

- Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent.
- Determine the concentration of 2'-Hydroxyacetophenone in the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometric method. A calibration curve should be prepared using standard solutions of known concentrations.
- Data Analysis and Reporting:
 - Calculate the solubility of 2'-Hydroxyacetophenone in the solvent, taking into account the dilution factor.
 - Report the solubility in standard units such as g/L or mg/mL, specifying the solvent and the precise temperature at which the measurement was conducted.

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of **2'- Hydroxyacetophenone** solubility using the shake-flask method.





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Caption: Workflow for determining the solubility of 2'-Hydroxyacetophenone.

Conclusion

This technical guide provides essential information on the solubility of 2'-

Hydroxyacetophenone, a critical parameter for its application in research and development. The provided data table offers a comparative overview of its solubility in various solvents, while the detailed experimental protocol for the shake-flask method serves as a practical guide for accurate and reproducible solubility determination. The visual workflow further clarifies the logical steps involved in this experimental process. For drug development professionals and scientists, a precise understanding of solubility is fundamental to optimizing experimental conditions and achieving desired outcomes. Given the variations in reported data, it is recommended that solubility be experimentally verified under the specific conditions of intended use.

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